molecular formula C14H24BF4N B13781567 3-Methyl-1-octylpyridin-1-ium tetrafluoroborate

3-Methyl-1-octylpyridin-1-ium tetrafluoroborate

Cat. No.: B13781567
M. Wt: 293.15 g/mol
InChI Key: RISKGJQQAHJQNE-UHFFFAOYSA-N
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Description

3-Methyl-1-octylpyridin-1-ium tetrafluoroborate is an ionic liquid composed of a pyridinium cation and a tetrafluoroborate anion. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-octylpyridin-1-ium tetrafluoroborate typically involves the quaternization of 3-methylpyridine with 1-bromooctane, followed by anion exchange with sodium tetrafluoroborate. The reaction conditions usually include:

  • Quaternization Reaction

      Reactants: 3-methylpyridine and 1-bromooctane.

      Solvent: Acetonitrile or another suitable solvent.

      Temperature: Reflux conditions (around 80-100°C).

      Duration: Several hours to ensure complete reaction.

  • Anion Exchange

      Reactants: The quaternized product and sodium tetrafluoroborate.

      Solvent: Water or methanol.

      Temperature: Room temperature.

      Duration: Stirring for several hours to ensure complete exchange.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-octylpyridin-1-ium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridinium ring .

Scientific Research Applications

3-Methyl-1-octylpyridin-1-ium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-octylpyridin-1-ium tetrafluoroborate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The tetrafluoroborate anion is known for its weakly coordinating nature, which allows the cation to interact more freely with other molecules. This property makes it an effective medium for various chemical reactions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-octylpyridin-1-ium tetrafluoroborate is unique due to its pyridinium cation, which imparts distinct chemical and physical properties compared to imidazolium-based ionic liquids. Its structure allows for specific interactions with biomolecules and other organic compounds, making it particularly useful in biological and pharmaceutical research .

Properties

Molecular Formula

C14H24BF4N

Molecular Weight

293.15 g/mol

IUPAC Name

3-methyl-1-octylpyridin-1-ium;tetrafluoroborate

InChI

InChI=1S/C14H24N.BF4/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;2-1(3,4)5/h9-10,12-13H,3-8,11H2,1-2H3;/q+1;-1

InChI Key

RISKGJQQAHJQNE-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCC[N+]1=CC=CC(=C1)C

Origin of Product

United States

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